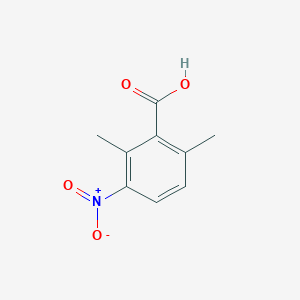

2,6-Dimethyl-3-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGALNMBJIGJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286221 | |

| Record name | 2,6-dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-70-6 | |

| Record name | NSC44273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethyl 3 Nitrobenzoic Acid

Established Synthetic Routes to 2,6-Dimethyl-3-nitrobenzoic Acid

The synthesis of this compound can be achieved through various chemical pathways. The primary methods involve the direct nitration of a substituted benzoic acid precursor or alternative strategies starting from different structurally related compounds.

Direct Nitration of Substituted Benzoic Acid Precursors

The most common method for synthesizing this compound is through the direct nitration of 2,6-dimethylbenzoic acid. chemicalbook.comspectrumchemical.comnih.govthermofisher.comsigmaaldrich.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. youtube.com

A study reported the nitration of m-toluic acid using a mixture of N2O5 and HNO3, which resulted in a 49% yield of 2-nitro-3-methylbenzoic acid. google.com Another approach using N2O5 as the nitrating agent and CCl4 with a PEG-200-based ionic liquid as a solvent showed a 44% selectivity for the 2-nitro-3-methylbenzoic acid isomer. google.com

Alternative Synthetic Strategies for Structurally Related Benzoic Acid Derivatives

Alternative synthetic routes to related nitrobenzoic acids often involve the oxidation of a corresponding nitrotoluene. For instance, 3-nitro-o-xylene can be oxidized to produce a mixture of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. patsnap.comchemicalbook.com One method describes the oxidation of 3-nitro-o-xylene with dilute nitric acid and oxygen as the oxidant. patsnap.com This process can yield a crude product containing both 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. patsnap.com Another example involves the oxidation of 3-nitro-o-xylene using hydrogen peroxide with manganese and cobalt acetates as catalysts, resulting in an 87% yield of 2-methyl-3-nitrobenzoic acid. chemicalbook.com

A different strategy starts with 2-methyl-3-fluoroaniline, which undergoes nitration, hydrolysis, diazotization, and cyanation, followed by hydrolysis to yield 2-methyl-3-fluoro-6-nitrobenzoic acid. patsnap.com

Regioselectivity and Reaction Control in the Synthesis of this compound

Controlling the position of the incoming nitro group (regioselectivity) is a critical aspect of synthesizing this compound. The directing effects of the existing substituents on the aromatic ring, namely the two methyl groups and the carboxylic acid group, play a significant role.

In the nitration of m-toluic acid, controlling the reaction temperature is crucial for selectivity. A patented method found that conducting the reaction at a temperature between -30 to -15 °C significantly improves the selectivity for 2-nitro-3-methylbenzoic acid. google.com At these temperatures, the conversion rate of m-toluic acid can exceed 99%, with the selectivity for the desired product reaching up to 87.2%. google.com

The choice of nitrating agent also influences the regioselectivity. The use of trifluoroacetyl nitrate, generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), has been shown to be a highly regioselective nitrating agent for various aromatic and heterocyclic compounds, offering a non-acidic and non-metallic approach. nih.gov

Derivatization Pathways from this compound

Once synthesized, this compound can be further modified through various chemical reactions, including esterification and conversion to acyl halides and anhydrides. These transformations are key steps in the synthesis of more complex molecules.

Esterification Reactions

Esterification of carboxylic acids like this compound is a fundamental reaction in organic synthesis. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. truman.edu For example, 3-nitrobenzoic acid can be converted to its methyl ester using methanol (B129727) and sulfuric acid. truman.edu

A notable development in esterification involves the use of 2-methyl-6-nitrobenzoic anhydride as a dehydrating reagent. This method, which also uses triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), allows for the efficient synthesis of various carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols, with high yields and chemoselectivity. organic-chemistry.org

Conversion to Acyl Halides and Anhydrides

Carboxylic acids can be converted to more reactive derivatives such as acyl halides and anhydrides, which are valuable intermediates in organic synthesis. orgoreview.comucalgary.ca

Acyl chlorides are commonly prepared by treating a carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). orgoreview.com The reaction with thionyl chloride produces the acyl chloride, sulfur dioxide, and hydrogen chloride. orgoreview.com Similarly, phosphorus tribromide (PBr3) can be used to synthesize acyl bromides. orgoreview.com

Acid anhydrides can be synthesized from acyl chlorides by reacting them with the sodium salt of a carboxylic acid. youtube.com This reaction results in the formation of the anhydride and sodium chloride. youtube.com Another method for forming anhydrides involves the use of 2-methyl-6-nitrobenzoic anhydride itself as a condensing agent. organic-chemistry.org

Reduction of the Nitro Group

The reduction of the nitro group on the aromatic ring of this compound to an amino group is a fundamental transformation, yielding 3-amino-2,6-dimethylbenzoic acid. This conversion is significant as it opens up pathways to a variety of other derivatives through reactions of the newly formed aniline (B41778). Several established methods for the reduction of aromatic nitro compounds can be applied.

Commonly employed reduction methods include catalytic hydrogenation and chemical reduction using metals in acidic media. Catalytic hydrogenation often utilizes catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. google.com This method is known for its efficiency and clean reaction profiles.

Another widely used method is the reduction with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This reagent is effective for converting aromatic nitro compounds to their corresponding anilines. The general balanced equation for the reduction of a dinitro-substituted benzene, which is analogous to the reduction of a single nitro group, illustrates the stoichiometry of the reaction. rsc.org

Iron in acidic media, such as hydrochloric acid or acetic acid, is another classical and effective reagent for this transformation. These methods are generally robust and can tolerate a range of other functional groups.

While specific research data on the reduction of this compound is not extensively detailed in readily available literature, the established protocols for similar aromatic nitro compounds provide a strong basis for its successful conversion to 3-amino-2,6-dimethylbenzoic acid. The choice of reagent can be guided by the desired selectivity and the presence of other functional groups in the molecule.

Table 1: General Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd/C | Hydrogen gas, solvent (e.g., ethanol) | Amine |

| SnCl₂/HCl | Concentrated hydrochloric acid | Amine |

| Fe/HCl or Fe/CH₃COOH | Acidic medium | Amine |

This table presents general methods applicable to the reduction of aromatic nitro compounds.

Other Functional Group Interconversions

Beyond the reduction of the nitro group, the carboxylic acid moiety of this compound is a key site for various functional group interconversions. These reactions allow for the synthesis of esters, amides, and alcohols, which are valuable intermediates in organic synthesis.

Esterification: The conversion of the carboxylic acid to an ester, known as Fischer esterification, is typically achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. For instance, the esterification of the related m-nitrobenzoic acid to methyl m-nitrobenzoate is a well-documented procedure. orgsyn.orgsavemyexams.com This process involves heating the nitrobenzoic acid with methanol and a catalytic amount of sulfuric acid. guidechem.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride. The reaction of a carboxylic acid with thionyl chloride (SOCl₂) can produce the corresponding acyl chloride, which is then reacted with an amine to form the amide. bris.ac.uk The direct reaction of a carboxylic acid and an amine to form an amide is also possible but typically requires high temperatures to drive off the water that is formed. bris.ac.uk

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. A specific method for the reduction of this compound to 2,6-dimethyl-3-nitrobenzene-1-methanol has been documented. This transformation is accomplished using a borane-tetrahydrofuran (B86392) complex (BH₃-THF). The reaction involves heating the starting acid in anhydrous tetrahydrofuran (B95107) with the borane (B79455) complex, followed by a water quench to yield the corresponding alcohol. prepchem.com

Table 2: Functional Group Interconversions of Carboxylic Acids

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | 1. SOCl₂ 2. Amine | Amide |

| Reduction | BH₃-THF | Primary Alcohol |

This table outlines general and specific methods for the interconversion of the carboxylic acid group in this compound and related compounds.

Mechanistic Investigations of 2,6 Dimethyl 3 Nitrobenzoic Acid Reactivity

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) on the 2,6-dimethyl-3-nitrobenzoic acid ring involves the replacement of a hydrogen atom with an incoming electrophile. The position of this substitution is determined by the directing effects of the existing substituents.

The substituents on the benzene (B151609) ring guide the regioselectivity of the reaction. These groups can be broadly categorized as either activating or deactivating, and as ortho-, para-, or meta-directors. pressbooks.pubmasterorganicchemistry.com

-COOH (Carboxylic Acid Group): This group is deactivating and a meta-director due to its electron-withdrawing nature. libretexts.org

-NO₂ (Nitro Group): Similar to the carboxylic acid, the nitro group is strongly deactivating and a meta-director. masterorganicchemistry.comlibretexts.org

-CH₃ (Methyl Groups): Alkyl groups are activating and ortho-, para-directors because they donate electron density to the ring through induction. libretexts.org

In this compound, the available positions for substitution are C4 and C5. The directing effects of the substituents are as follows:

The -COOH group at C1 directs incoming electrophiles to the meta-position, C5.

The -NO₂ group at C3 also directs incoming electrophiles to its meta-position, C5.

The -CH₃ group at C2 directs to its ortho- (C3, already substituted) and para- (C5) positions.

The -CH₃ group at C6 directs to its ortho- (C1, already substituted) and para- (C4) positions.

When multiple substituents are present, their directing effects can either reinforce or oppose each other. If the effects are contradictory, the more strongly activating group typically dictates the outcome. libretexts.org In this molecule, the directing effects of the -COOH, -NO₂, and the C2-methyl group all converge on the C5 position. The C6-methyl group directs towards C4. Given that three of the four substituents direct an incoming electrophile to the C5 position, this is the most probable site for electrophilic attack. The strong deactivating nature of both the nitro and carboxylic acid groups means that these reactions will generally proceed more slowly than on an unsubstituted benzene ring. organicchemistrytutor.com

The general mechanism for EAS proceeds in two steps:

Formation of the Sigma Complex: The aromatic ring's π-electrons attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The formation of this intermediate temporarily breaks the aromaticity of the ring.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product. organicchemistrytutor.com

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution occurs at the carbonyl carbon of the carboxylic acid group. This class of reactions involves the replacement of the hydroxyl (-OH) group with a nucleophile. masterorganicchemistry.com The general mechanism is a two-step addition-elimination process. libretexts.org

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. This intermediate contains a negatively charged oxygen atom. libretexts.orgpressbooks.pub

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the hydroxyl group (or its protonated form, water, which is a better leaving group) is expelled. pressbooks.pub

Due to the poor leaving group ability of the -OH group, reactions often require acid catalysis or conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride using thionyl chloride (SOCl₂). libretexts.org Acid catalysis works by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and facilitates the nucleophilic attack. libretexts.org

Electrochemical Reduction Mechanisms of Nitroaromatic Systems

The nitro group of this compound can be reduced electrochemically. The reduction of nitroaromatic compounds typically proceeds through a series of electron and proton transfer steps. dtic.mil The general pathway involves the formation of nitroso and hydroxylamine intermediates, ultimately leading to the corresponding aniline (B41778). acs.org

The initial step in the reduction is a one-electron transfer to the nitro compound (ArNO₂) to form a nitroaromatic radical anion (ArNO₂⁻). dtic.milacs.org

ArNO₂ + e⁻ ⇌ ArNO₂⁻

ArNO₂ + 6e⁻ + 6H⁺ → ArNH₂ + 2H₂O

Studies on substituted nitrobenzenes have shown that electron-withdrawing groups facilitate the reduction (making the reduction potential less negative), while electron-donating groups, like methyl groups, make the reduction more difficult (shifting the potential to more negative values). acs.org Therefore, the two methyl groups on this compound would be expected to make its reduction potential slightly more negative compared to 3-nitrobenzoic acid.

The reduction can be complex, with various intermediates and potential side reactions. Under controlled conditions, it is possible to stop the reduction at the hydroxylamine stage (a four-electron process). wikipedia.org

ArNO₂ + 4e⁻ + 4H⁺ → ArNHOH + H₂O

The specific conditions of the electrolysis, such as the pH of the medium and the applied potential, are crucial in determining the final product distribution. acs.org

Kinetic and Thermodynamic Considerations in Reactions

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific data for this exact compound are scarce, valuable insights can be gained from studies on closely related isomers of nitrobenzoic acid. scielo.brnist.gov

Thermodynamic properties are crucial for understanding the stability and reactivity of substituted benzenes. nih.gov A comprehensive study on the thermal decomposition of o-, m-, and p-nitrobenzoic acid provides relevant kinetic and thermodynamic data that can serve as a benchmark. scielo.br

The thermal decomposition of these isomers is an exothermic process that can be characterized by its activation energy (Eₐ) and enthalpy of decomposition (ΔHₐ). scielo.br

Table 1: Kinetic and Thermodynamic Data for the Thermal Decomposition of Nitrobenzoic Acid Isomers

| Compound | Average Apparent Activation Energy (Eₐ) (kJ mol⁻¹) | Heat of Decomposition (ΔHₐ) (J g⁻¹) at 5.0 °C min⁻¹ |

| o-Nitrobenzoic acid | 131.31 | 335.61 |

| m-Nitrobenzoic acid | 203.43 | 458.62 |

| p-Nitrobenzoic acid | 157.00 | 542.27 |

This data is for the isomers of nitrobenzoic acid and is presented for comparative purposes. scielo.br

The activation energy represents the kinetic barrier to the reaction, with a higher Eₐ indicating a slower reaction rate under given conditions. The enthalpy of decomposition is a thermodynamic quantity that measures the heat released during the process. For this compound, the presence of two electron-donating methyl groups would likely influence these values, though the precise effect requires experimental determination.

In nucleophilic acyl substitution reactions, the significant steric hindrance from the 2,6-dimethyl groups introduces a large kinetic barrier, drastically reducing the reaction rate. This is a classic example of steric effects dominating the kinetics of a reaction. stackexchange.com While thermodynamically the formation of an ester might be favorable, the high activation energy required to overcome the steric hindrance makes the reaction kinetically unfavorable without specialized reagents or harsh conditions. researchgate.netchem960.com

Computational and Theoretical Studies on 2,6 Dimethyl 3 Nitrobenzoic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of molecules. These methods allow for the detailed analysis of electron distribution and its influence on molecular behavior.

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ripublication.comnih.gov

In studies of benzoic acid and its derivatives, the HOMO-LUMO gap is analyzed to predict how substitutions on the aromatic ring affect the molecule's electronic properties and reactivity. researchgate.netresearchgate.net For instance, the introduction of electron-withdrawing groups like the nitro group (NO₂) or electron-donating groups like methyl groups (CH₃) significantly alters the energies of the HOMO and LUMO orbitals. These calculations help explain the charge transfer interactions that occur within the molecule. irjweb.comnih.gov

Table 1: Frontier Molecular Orbital Energies for Analogs of 2,6-Dimethyl-3-nitrobenzoic Acid

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Benzoic Acid | PM3 | -10.79 | -1.13 | 9.66 |

| 2-Nitrobenzoic Acid | PM3 | -11.53 | -2.39 | 9.14 |

| 4-Nitrobenzoic Acid | DFT | -8.11 | -3.54 | 4.57 |

This table presents data for related benzoic acid derivatives to illustrate the application of HOMO-LUMO analysis. Data for this compound is not explicitly available in the provided search results.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. wolfram.comwuxiapptec.com The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are targets for nucleophilic attack. nih.govyoutube.com Green areas represent regions of neutral potential. wolfram.com

For aromatic carboxylic acids like nitrobenzoic acid derivatives, the MEP map reveals that the most negative potential is concentrated around the oxygen atoms of the carboxyl and nitro groups, making them sites for electrophilic interaction. semanticscholar.org The hydrogen atom of the carboxyl group, along with the hydrogens on the aromatic ring, typically show positive potential, indicating their susceptibility to nucleophilic attack. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. mpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu This method is particularly useful for studying charge transfer and hyperconjugative interactions, which contribute to molecular stability.

Predictive Modeling for Spectroscopic Characterization

Computational methods, especially DFT, are widely used to predict the spectroscopic properties of molecules. researchgate.net Theoretical calculations of vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra serve as a powerful tool for the structural elucidation and characterization of newly synthesized compounds. ripublication.com

By calculating the vibrational frequencies of a molecule like this compound, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. semanticscholar.org Often, calculated frequencies are scaled to correct for systematic errors arising from the approximations in the theoretical method and the neglect of anharmonicity. researchgate.net This combined computational and experimental approach provides a more robust and detailed understanding of the molecular structure and vibrations.

Exploration of Reaction Pathways and Transition States via Computational Methods

Understanding the mechanism of a chemical reaction requires identifying all relevant intermediates and the transition states that connect them on the potential energy surface (PES). arxiv.orgethz.ch Computational chemistry offers methods to explore these reaction pathways algorithmically, which can be more efficient and less error-prone than manual exploration. ethz.ch

For reactions involving analogs of this compound, such as cycloadditions or functional group transformations, computational methods can be employed to:

Locate the structures of transition states.

Calculate the activation energies (energy barriers) for different reaction steps.

Identify the most favorable reaction mechanism among several possibilities.

Techniques like the Distortion/Interaction Analysis (DIA) model are used to understand the factors controlling activation barriers in reactions like cycloadditions. nih.gov These studies can reveal how factors like steric strain and electronic effects, influenced by substituents like the nitro and methyl groups, affect the reactivity of the molecule. nih.gov For example, computational studies have been used to investigate the reactivity of nitrones in (3+2) cycloadditions with strained alkynes. nih.gov

Non-Linear Optical (NLO) Properties Investigation of Related Nitrobenzoic Acid Derivatives

Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies like optical switching, frequency conversion, and electro-optic modulation. ias.ac.in Organic molecules with extensive π-electron delocalization and the presence of electron donor and acceptor groups often exhibit significant NLO properties. ias.ac.in Nitrobenzoic acid derivatives are one such class of compounds that have been investigated for their NLO capabilities. ias.ac.inresearchgate.net

Theoretical calculations are used to predict the NLO properties of these molecules, such as the first-order hyperpolarizability (β) and the third-order nonlinear optical susceptibility (χ(3)). researchgate.net Studies on 4-nitrobenzoic acid (4-NBA) have shown that it possesses considerable NLO properties, which are attributed to the charge transfer mechanism between the π-electron system of the phenyl ring and the nitro group. ias.ac.inresearchgate.net Computational modeling, including HOMO-LUMO analysis, helps to explain the charge transfer processes that give rise to these NLO effects. researchgate.net Similarly, the NLO properties of meta-nitroaniline (m-NA) have been evaluated computationally, highlighting the role of the benzene (B151609) ring currents. nih.gov

Table 2: Non-Linear Optical Properties of a Related Nitrobenzoic Acid Derivative

| Compound | Parameter | Calculated Value |

|---|---|---|

| 4-Nitrobenzoic Acid | Nonlinear absorption (β) | 0.0495×10⁻⁴ (cm/W) |

| Nonlinear refraction (n₂) | 8.705×10⁻¹⁰ (cm²/W) |

This table presents experimental data for 4-Nitrobenzoic Acid to illustrate the investigation of NLO properties in related compounds. researchgate.net

Advanced Applications of 2,6 Dimethyl 3 Nitrobenzoic Acid in Diverse Chemical Fields

Building Block for Complex Organic Molecular Synthesis

2,6-Dimethyl-3-nitrobenzoic acid serves as a crucial starting material and intermediate in the synthesis of more complex organic molecules. Its functional groups—the carboxylic acid, the nitro group, and the aromatic ring—offer multiple reaction sites for elaboration. The steric hindrance provided by the two methyl groups adjacent to the carboxyl group can influence the stereochemical outcome of reactions, a desirable trait in targeted synthesis.

Organic synthesis utilizes such building blocks for creating intricate molecular architectures with specific biological or material properties. For instance, derivatives of nitrobenzoic acid are foundational in producing a wide array of organic substances. The related 2-methyl-3-nitrobenzoic acid is a key intermediate in the production of 2-methyl-3-methoxybenzoic acid, which is in high demand. google.com Furthermore, the anhydride (B1165640) form of a similar compound, 2-methyl-6-nitrobenzoic anhydride (known as the Shiina reagent), is widely used for the synthesis of medium to large-sized lactones from hydroxycarboxylic acids through intramolecular cyclization. wikipedia.org This highlights the utility of the core structure of this compound in facilitating complex cyclization and esterification reactions, which are fundamental steps in the total synthesis of natural products.

Precursor in the Development of Pharmaceutical Intermediates and Analogs

In the pharmaceutical industry, nitrobenzoic acids and their derivatives are essential intermediates for the synthesis of active pharmaceutical ingredients (APIs). mdpi.comnih.gov this compound is offered for sale specifically for pharmaceutical testing, indicating its role as a reference standard or a precursor in drug discovery and development pipelines. biosynth.com

The general class of nitrobenzoic acids is instrumental in synthesizing various pharmaceuticals. For example, o-nitrobenzoic acid is a known intermediate for 5HT2-D2 antagonist drugs. google.com A related compound, 2,6-dimethoxy-3-nitrobenzoic acid, is explicitly used in the development of anti-inflammatory and analgesic drugs. chemimpex.com The structural motifs present in this compound—a substituted nitrobenzene (B124822) carboxylic acid—are common in medicinal chemistry. The nitro group can be reduced to an amine, a key functional group in many APIs, while the carboxylic acid can be converted to esters or amides to modulate a drug's pharmacokinetic properties. The development of synthetic methods for optically active pharmaceutical intermediates often relies on such tailored building blocks. sumitomo-chem.co.jp

Utility in Agrochemical and Specialty Chemical Production

The utility of substituted nitrobenzoic acids extends to the agrochemical sector. These compounds can serve as precursors to active ingredients in pesticides and herbicides. For instance, a close analog, 2-methyl-3-nitrobenzoic acid, is a critical intermediate for the synthesis of the bishydrazide insecticide methoxyfenozide. google.com Another related compound, 2,6-dimethoxy-3-nitrobenzoic acid, is used in the formulation of agrochemicals to enhance crop protection. chemimpex.com

The production of specialty chemicals, including dyes, also relies on nitrobenzoic acid intermediates. researchgate.netnordmann.global The reactivity of the nitro and carboxylic acid groups allows for the synthesis of complex chromophores. 2-Amino-3-nitrobenzoic acid, which can be conceptually derived from the reduction of a dinitro precursor or functionalization of a nitrobenzoic acid, is a key intermediate in producing reactive dyes. This demonstrates the potential of the this compound scaffold in the synthesis of high-performance colorants and other specialty chemicals.

Role in Polymer and Coordination Chemistry

In materials science, this compound and its relatives are explored for creating new polymers and coordination complexes. chemimpex.com Benzoic acid derivatives are known to be used in the co-crystallization process to form different polymorphs, which can result in materials with different physical properties like density and packing efficiency. rsc.org

Coordination chemistry, in particular, leverages ligands like nitrobenzoic acids to form stable complexes with various metal ions. mdpi.comnih.gov These complexes have applications in catalysis, gas adsorption, and as multifunctional materials. ajol.info The carboxylate group of nitrobenzoic acids can coordinate to metal centers in various modes, and the nitro group can also participate in coordination or influence the electronic properties of the resulting complex. mdpi.com Pyridine-2,6-dicarboxylic acid (dipicolinic acid), which shares the 2,6-disubstituted acid motif, is a well-studied ligand that forms stable complexes with interesting topologies and properties, including antimicrobial activity. ajol.inforesearchgate.net This suggests a rich potential for this compound to act as a ligand in forming novel coordination polymers and metal-organic frameworks (MOFs).

Reagent in Advanced Analytical Methodologies

This compound also finds application in the field of analytical chemistry. It can be used as a reference standard for the development and validation of analytical methods. biosynth.com For instance, a gas chromatography method has been developed for the quantitative determination of the related 2-methyl-3-nitrobenzoic acid, which involves an esterification step with diazomethane (B1218177) before analysis. nih.gov This method allows for the monitoring of purity in research and production. nih.gov

Furthermore, nitroaromatic compounds are often used as starting materials or intermediates in pharmaceutical synthesis. rsc.org Since the aromatic nitro group can be a "structural alert" for genotoxicity, highly sensitive analytical methods are required to quantify trace levels of these compounds in final drug substances. rsc.org Techniques like LC-MS are employed for this purpose, sometimes involving a reduction of the nitro group to an amine to enhance detection. rsc.org The unique structure of this compound makes it a relevant compound for such method development and as a reagent in certain analytical procedures. chemimpex.com

Investigation of Corrosion Inhibition Properties of Nitrobenzoic Acid Derivatives

Nitrobenzoic acid derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments. researchgate.net Corrosion is an electrochemical process that degrades metals, and inhibitors are substances that, when added in small concentrations, slow down this process. nih.govyoutube.com

A study on 3-nitrobenzoic acid demonstrated its ability to inhibit the corrosion of mild steel in a sulfuric acid solution, with inhibition efficiencies reaching up to 99.4% at a concentration of 0.01 M. researchgate.net The mechanism is believed to involve the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer. researchgate.net This adsorption is facilitated by the electronic structure of the inhibitor. researchgate.net The presence of heteroatoms (like nitrogen and oxygen in the nitro and carboxyl groups) and aromatic rings in the inhibitor's structure plays a significant role in its effectiveness. nih.gov Although specific studies on this compound were not highlighted in the search, its structural similarity to other effective nitrobenzoic acid inhibitors suggests its potential for similar applications. The presence of electron-donating methyl groups could further influence its adsorption characteristics and inhibition efficiency.

| Inhibitor | Metal | Medium | Max Inhibition Efficiency (%) | Concentration (M) |

| 3-Nitrobenzoic Acid researchgate.net | Mild Steel | 0.1 M H₂SO₄ | 99.4 | 0.01 |

| Pyrimidine Derivatives nih.gov | Copper | 1 M HNO₃ | 99.14 | 21 µM |

This table presents data for related nitro-containing and heterocyclic compounds to illustrate the effectiveness of such structures in corrosion inhibition.

Applications in Supramolecular Chemistry and Co-crystallization Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. This compound is a candidate for research in this area, particularly in co-crystallization. Co-crystallization is the process of forming a single crystalline solid that contains two or more different molecular components in a stoichiometric ratio.

Research has shown that other nitrobenzoic acids are effective co-formers. For example, m-nitrobenzoic acid can form charge-transfer complexes with aromatic hydrocarbons, exhibiting size and shape selectivity. acs.org In these structures, hydrogen bonding (O-H···O and C-H···O) and other non-covalent forces dictate the formation of complex supramolecular networks. acs.org Similarly, 3,5-dinitrobenzoic acid has been co-crystallized with antipsychotic agents, forming salts where the assembly is governed by a combination of O-H···O, N-H···O, and C-H···O hydrogen bonds, as well as π-π stacking interactions. nih.gov These studies underscore the ability of the nitrobenzoic acid moiety to direct crystal packing and form well-defined supramolecular architectures. The specific substitution pattern of this compound offers a unique combination of hydrogen bond donors/acceptors and steric directors for designing novel co-crystals with tailored properties.

Role in Dye and Pigment Synthesis

While direct utilization of this compound in the synthesis of dyes and pigments is not extensively documented in readily available scientific literature, its chemical structure suggests a potential role as a precursor for the synthesis of azo dyes. Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute a significant class of synthetic colorants. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component.

The transformation of this compound into a reactive intermediate for dye synthesis would likely involve the reduction of its nitro group (-NO2) to a primary amino group (-NH2), yielding 3-amino-2,6-dimethylbenzoic acid. This reduction is a common and well-established chemical process. Once formed, 3-amino-2,6-dimethylbenzoic acid could serve as the diazo component in the synthesis of a variety of azo dyes.

The general synthetic route would proceed as follows:

Diazotization: 3-amino-2,6-dimethylbenzoic acid would be treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Coupling: The resulting diazonium salt would then be reacted with a coupling component. The choice of the coupling component is crucial as it determines the final color and properties of the dye. Common coupling components include phenols, naphthols, anilines, and other aromatic compounds with electron-donating groups.

Although specific research findings on dyes derived from this compound are not prevalent, the principles of azo dye chemistry allow for the prediction of potential dye structures that could be synthesized from its amino derivative.

Research Findings on Related Compounds

Research on analogous aminobenzoic acids provides insight into the potential applications of 3-amino-2,6-dimethylbenzoic acid in dye synthesis. For instance, various aminobenzoic acid derivatives are cited as precursors for dyes used in textiles and other applications. A patent has been filed for the use of diaminobenzoic acid derivatives as dye precursors, highlighting the utility of the aminobenzoic acid scaffold in colorant chemistry. google.com The synthesis of azo dyes from other nitroaromatic compounds, following their reduction to the corresponding amines, is a widely practiced industrial process. wikipedia.org

The following table outlines potential classes of azo dyes that could be hypothetically synthesized from 3-amino-2,6-dimethylbenzoic acid, based on the type of coupling component used.

Table 1: Potential Azo Dyes from 3-amino-2,6-dimethylbenzoic acid

| Coupling Component Type | General Structure of Coupling Component | Potential Dye Class/Color Range |

|---|---|---|

| Phenols | Ar-OH | Yellow to Orange |

| Naphthols | C10H7-OH | Orange to Red to Violet |

| Anilines | Ar-NH2 | Yellow to Red |

Future Perspectives and Research Directions for 2,6 Dimethyl 3 Nitrobenzoic Acid

Identification of Novel Synthetic Routes and Sustainable Methodologies

The classical synthesis of 2,6-dimethyl-3-nitrobenzoic acid typically involves the nitration of 2,6-dimethylbenzoic acid. While effective, this method often relies on harsh reagents and can lead to the formation of undesired isomers, necessitating complex purification procedures. Future research is expected to focus on the development of more sustainable and efficient synthetic protocols.

Key areas of exploration will likely include:

Catalytic Nitration: Investigating the use of solid acid catalysts or other heterogeneous catalysts could offer a greener alternative to traditional nitrating agents like fuming nitric acid and sulfuric acid. These catalysts can potentially improve regioselectivity, reduce waste, and allow for easier separation and recycling.

Flow Chemistry: The application of continuous flow reactors for the nitration process could provide enhanced control over reaction parameters such as temperature and mixing, leading to higher yields and improved safety.

Biocatalysis: Exploring enzymatic nitration, although currently a nascent field, could offer an environmentally benign route to this compound. The high specificity of enzymes could circumvent the issue of isomer formation.

A comparative analysis of potential synthetic routes is presented in the table below:

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic Nitration | Improved regioselectivity, reduced acid waste, catalyst recyclability. | Catalyst deactivation, optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. | Initial setup costs, potential for clogging. |

| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, low reaction rates. |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is largely dictated by its three functional groups: the carboxylic acid, the nitro group, and the two methyl groups. While the reactions of these individual groups are well-established, their interplay within this specific molecular architecture presents opportunities for discovering novel chemical transformations.

Future research should aim to explore:

Selective Reductions: Developing methods for the selective reduction of the nitro group to an amine without affecting the carboxylic acid functionality is crucial for its use as a building block in the synthesis of more complex molecules, such as pharmaceuticals and dyes.

Orthogonal Functionalization: Investigating strategies for the selective functionalization of the aromatic ring, taking advantage of the directing effects of the existing substituents, could lead to the synthesis of a diverse library of derivatives.

Reactivity of the Methyl Groups: Exploring the potential for radical or oxidative functionalization of the benzylic methyl groups could open up new avenues for derivatization.

Advanced Computational Design of this compound Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules with desired properties. By employing quantum mechanical calculations and molecular dynamics simulations, researchers can predict the physicochemical properties, reactivity, and biological activity of this compound derivatives before their actual synthesis.

Future computational studies could focus on:

In Silico Screening: Creating virtual libraries of derivatives and screening them for potential applications, such as their ability to act as enzyme inhibitors or their suitability as precursors for novel materials.

Reaction Mechanism Elucidation: Using computational methods to study the mechanisms of key reactions involving this compound can provide valuable insights for optimizing reaction conditions and improving yields.

Property Prediction: Predicting properties such as solubility, pKa, and spectroscopic signatures can aid in the design of molecules with specific characteristics for targeted applications.

Interdisciplinary Research with Materials Science and Catalysis

The unique structure of this compound makes it an interesting candidate for applications in materials science and catalysis. Its rigid backbone and functional groups could be exploited in the design of novel materials with tailored properties.

Potential areas for interdisciplinary research include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker for the construction of MOFs. The nitro and methyl groups could then be used to tune the porosity, stability, and functionality of these materials for applications in gas storage, separation, and catalysis.

Polymer Science: this compound and its derivatives could be used as monomers for the synthesis of specialty polymers with enhanced thermal stability or specific optical properties.

Organocatalysis: The combination of the carboxylic acid and other functional groups within the molecule could be explored for its potential to act as an organocatalyst in various chemical transformations.

Q & A

Q. What are the standard synthetic routes for 2,6-Dimethyl-3-nitrobenzoic acid, and how are reaction conditions optimized for yield?

- Methodological Answer: The synthesis typically involves nitration of a pre-functionalized benzoic acid derivative. For example:

Precursor Preparation: Start with 2,6-dimethylbenzoic acid.

Nitration: Use a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitration to the meta position.

Purification: Recrystallization from ethanol/water mixtures removes byproducts like ortho/para isomers.

Yield optimization focuses on stoichiometric control of nitric acid, reaction time (<2 hours), and gradual temperature ramping to minimize decomposition. Monitor progress via TLC or HPLC .

Q. What safety protocols are critical when handling nitroaromatic compounds like this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors; nitro compounds often release toxic fumes (e.g., NOx) under heat.

- Storage: Keep in airtight containers away from reducing agents or ignition sources. Refer to SDS guidelines for nitrobenzoic acids (e.g., H302, H315 hazard codes) .

Q. How is the purity of this compound validated in laboratory settings?

- Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30).

- Melting Point: Compare observed mp (e.g., ~150–155°C) to literature values.

- Elemental Analysis: Confirm C, H, N, O percentages match theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the nitration of 2,6-dimethylbenzoic acid derivatives?

- Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density and transition states. The methyl groups at positions 2 and 6 create steric hindrance, directing nitration to position 3.

- Fukui Indices: Calculate electrophilic attack susceptibility; meta positions in nitroaromatics often show higher reactivity. Validate predictions with experimental HPLC isomer ratios .

Q. What advanced spectroscopic methods resolve structural ambiguities in nitroaromatic compounds?

- Methodological Answer:

- 2D NMR:

- COSY/NOESY: Identify coupling between aromatic protons and NOE effects to confirm substitution patterns.

- ¹³C NMR: Detect deshielding effects from nitro and methyl groups (e.g., C-3 nitro shifts to ~148 ppm).

- X-ray Crystallography: Refine crystal structures using SHELXL (SHELX suite) to determine bond lengths/angles and confirm regiochemistry. High-resolution data (R-factor < 0.05) are essential .

Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?

- Methodological Answer:

- pH Stability Studies:

- Acidic Conditions (pH < 3): Nitro groups may protonate, leading to partial decomposition; monitor via UV-Vis absorbance shifts.

- Basic Conditions (pH > 10): Hydrolysis of the nitro group to amine is minimized by steric protection from methyl substituents.

- Kinetic Analysis: Use Arrhenius plots to model degradation rates in buffer solutions (e.g., phosphate, acetate) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer:

- Source Comparison: Cross-reference data from peer-reviewed journals vs. commercial SDS (e.g., CAS 121-92-6 for 3-nitrobenzoic acid derivatives).

- Recrystallization Solvents: Impurities from polar solvents (e.g., DMSO) can alter mp; repurify using non-polar solvents (hexane/ethyl acetate).

- Spectral Reproducibility: Replicate NMR in deuterated chloroform vs. DMSO-d6 to assess solvent-induced shifts .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.